D-Val-Leu-Lys-pNA dihydrochloride

描述

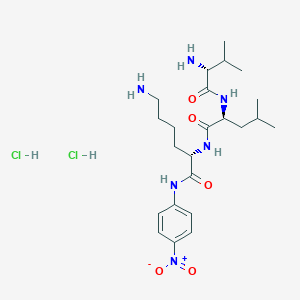

This compound is a stereochemically complex tripeptide derivative featuring:

- Three chiral centers: (S) and (R) configurations at specific positions, critical for biological activity and molecular recognition.

- A branched backbone: Comprising amino and amide groups, with a 4-nitrophenyl substituent at the terminal amide.

- Dihydrochloride salt form: Enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Its molecular formula is C₂₃H₃₈Cl₂N₈O₅ (calculated based on structure), with a molecular weight of 601.52 g/mol.

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H/t18-,19-,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESQMNNSPPEOSZ-ZLARAOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40Cl2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62354-43-2 | |

| Record name | D-Val-leu-lys p-nitroanilidedihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

合成路线和反应条件: D-缬氨酸-亮氨酸-赖氨酸-对硝基苯胺 (盐酸盐) 的合成涉及将 D-缬氨酸、L-亮氨酸和 L-赖氨酸这三种氨基酸逐步偶联到对硝基苯胺。该过程通常采用固相肽合成 (SPPS) 技术,该技术允许将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 最终产物随后从树脂上切割并纯化 .

工业生产方法: 在工业环境中,D-缬氨酸-亮氨酸-赖氨酸-对硝基苯胺 (盐酸盐) 的生产遵循类似的原理,但规模更大。自动肽合成器通常用于简化该过程,确保高产率和纯度。 高效液相色谱 (HPLC) 常用于最终产物的纯化 .

化学反应分析

反应类型: D-缬氨酸-亮氨酸-赖氨酸-对硝基苯胺 (盐酸盐) 主要经历由蛋白水解酶(如血浆蛋白酶)催化的水解反应。 肽键的水解释放出对硝基苯胺,可以通过比色法进行定量 .

常用试剂和条件:

酶: 血浆蛋白酶、胰蛋白酶和其他丝氨酸蛋白酶。

缓冲液: Tris-HCl、磷酸盐缓冲盐水 (PBS) 和其他生理缓冲液。

主要产物: D-缬氨酸-亮氨酸-赖氨酸-对硝基苯胺 (盐酸盐) 酶促水解的主要产物是对硝基苯胺,可以通过其在 405 nm 处的吸光度检测到 .

科学研究应用

D-缬氨酸-亮氨酸-赖氨酸-对硝基苯胺 (盐酸盐) 在科学研究中被广泛用于以下应用:

生物化学: 作为研究血浆蛋白酶和其他蛋白水解酶活性的底物。

医学: 用于诊断分析,以测量血浆蛋白酶的活性,这对于理解血凝块疾病至关重要。

药理学: 筛选血浆蛋白酶和其他蛋白酶的抑制剂,帮助开发治疗药物。

作用机制

D-缬氨酸-亮氨酸-赖氨酸-对硝基苯胺 (盐酸盐) 的作用机制涉及其被血浆蛋白酶水解。血浆蛋白酶识别并结合肽底物,裂解赖氨酸和对硝基苯胺之间的肽键。该反应释放出对硝基苯胺,可以通过其在 405 nm 处的吸光度进行定量。 这种定量使研究人员能够测量血浆蛋白酶的活性并研究其在纤维蛋白溶解中的作用 .

类似化合物:

D-缬氨酸-亮氨酸-赖氨酸-对硝基苯胺: 结构类似,但没有盐酸盐形式。

Z-D-精氨酸-甘氨酸-精氨酸-对硝基苯胺: 另一种具有不同氨基酸序列的血浆蛋白酶显色底物。

H-D-缬氨酸-亮氨酸-赖氨酸-对硝基苯胺: 用于类似分析的变体

独特性: D-缬氨酸-亮氨酸-赖氨酸-对硝基苯胺 (盐酸盐) 的独特之处在于其特定的氨基酸序列以及盐酸盐形式的存在,这提高了其溶解度。 这使其特别适用于水性生化分析,提供可靠且可重复的结果 .

相似化合物的比较

Structural Analogues from Pharmacopeial Standards ()

Compounds m , n , and o share peptide-like backbones and aromatic substituents but differ in stereochemistry and functional groups:

| Compound ID | Key Features | Molecular Weight (g/mol) | Functional Groups | Stereochemistry |

|---|---|---|---|---|

| m | 2,6-Dimethylphenoxy, tetrahydropyrimidinyl | ~700 (estimated) | Hydroxy, amide, aromatic ether | (2S,4S,5S) |

| n | Similar to m with (2R,4R,5S) configuration | ~700 | Hydroxy, amide | (2R,4R,5S) |

| o | (2R,4S,5S) stereochemistry | ~700 | Hydroxy, amide | (2R,4S,5S) |

| Target Compound | 4-Nitrophenyl, branched amino/amide | 601.52 | Nitro, amide, dihydrochloride salt | (S,S,R) |

Key Differences :

- The target compound lacks the tetrahydropyrimidinyl and phenoxy groups present in m–o, which may reduce steric hindrance in binding pockets.

Simplified Analogues: (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide ()

This analogue (MW: 308.33 g/mol) shares the N-(4-nitrophenyl) moiety but has a shorter backbone and fewer stereocenters:

| Property | Target Compound | Simplified Analogue |

|---|---|---|

| Molecular Weight | 601.52 | 308.33 |

| Stereocenters | 3 | 1 (S-configuration) |

| Functional Groups | Nitro, amide, dihydrochloride | Nitro, amide, acetyl |

| Solubility (Predicted) | High (salt form) | Moderate (neutral) |

Implications :

Pharmacological Analogues: Vorinostat-like HDAC Inhibitors ()

Vorinostat analogues (e.g., 6H, SCHEMBL15675695, AKOS019005527) are hydroxamate-based HDAC inhibitors. Although the target compound lacks a hydroxamate group, comparisons highlight:

| Compound | Target | Key Functional Groups | Pharmacological Profile |

|---|---|---|---|

| Vorinostat | HDAC1/HDAC6 | Hydroxamate | Approved for lymphoma |

| 6H | HDAC1 | Hydroxamate | Superior binding affinity |

| Target Compound | Unknown (hypothesized protease) | Amide, nitro | Unreported activity |

Structural Contrasts :

生物活性

(S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride, also known by its CAS number 62354-43-2, is a complex synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 551.51 g/mol. Its structure comprises multiple amino acid derivatives linked through amide bonds, which contribute to its biological properties.

Research indicates that compounds with similar structural frameworks often exhibit inhibitory effects on specific biological targets. For instance, the peptidomimetic nature of this compound suggests it may interact with proteases or other enzymes critical in cellular pathways. The incorporation of a nitrophenyl group may enhance its binding affinity to target proteins, potentially leading to significant biological effects.

Antiviral Activity

Recent studies have demonstrated that compounds structurally related to (S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride can exhibit antiviral properties. For example, peptidomimetic inhibitors have shown dose-dependent inhibition of SARS-CoV-2 in vitro, indicating potential applications in antiviral therapies .

Antitumor Activity

The compound's structural similarities to known antitumor agents suggest it may possess anticancer properties. In related studies, peptidomimetics have been evaluated for their ability to inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Compounds in this class have exhibited IC50 values indicating effective growth inhibition at low concentrations .

Case Studies and Research Findings

-

Antiviral Efficacy :

- A study involving structurally similar compounds reported significant inhibition of viral RNA replication in VeroE6 cells at concentrations as low as 1.06 µM, suggesting that (S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride could be a candidate for further antiviral research .

- Anticancer Properties :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | Efficacy Measure | IC50/EC50 (µM) |

|---|---|---|---|

| Antiviral | VeroE6 (SARS-CoV-2) | Viral RNA reduction | 1.06 |

| Antitumor | HeLa | Cell growth inhibition | 5 - 20 |

| Antitumor | MCF-7 | Cell growth inhibition | 10 - 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。